molecular formula C10H11NO2 B13884552 2-Propyl-1,3-benzoxazol-6-ol

2-Propyl-1,3-benzoxazol-6-ol

Cat. No.: B13884552
M. Wt: 177.20 g/mol
InChI Key: RSGNTUPXJOERPW-UHFFFAOYSA-N
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Description

2-Propyl-1,3-benzoxazol-6-ol is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a propyl group at the second position and a hydroxyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-Propyl-1,3-benzoxazol-6-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction produces the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Propyl-1,3-benzoxazol-6-one.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propyl-1,3-benzoxazol-6-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to its biological activity. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-1,3-benzoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group and hydroxyl group at specific positions allows for unique interactions with biological targets and distinct chemical behavior.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-propyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C10H11NO2/c1-2-3-10-11-8-5-4-7(12)6-9(8)13-10/h4-6,12H,2-3H2,1H3

InChI Key

RSGNTUPXJOERPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(O1)C=C(C=C2)O

Origin of Product

United States

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